REACTION_CXSMILES
|
BrC1N=C(NC2C=CC(C3C(=O)N(C)CCN3C(OC(C)(C)C)=O)=CC=2)C(=O)N(C)C=1.Br[C:33]1[C:34](=[O:41])[N:35]([CH3:40])[CH:36]=[C:37]([Br:39])[CH:38]=1.[CH2:42]([N:44]1[CH:48]=[CH:47][C:46]([NH2:49])=[N:45]1)[CH3:43]>>[Br:39][C:37]1[CH:38]=[C:33]([NH:49][C:46]2[CH:47]=[CH:48][N:44]([CH2:42][CH3:43])[N:45]=2)[C:34](=[O:41])[N:35]([CH3:40])[CH:36]=1
|
Name
|
102k
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CN(C(C(=N1)NC1=CC=C(C=C1)C1N(CCN(C1=O)C)C(=O)OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(C1)Br)C)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=NN(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |